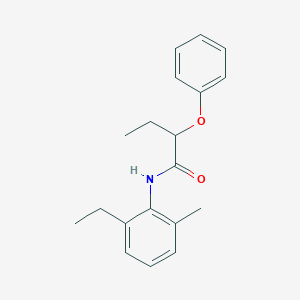
4-Chloro-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CPP, and it is a pyrimidine derivative that has a chloro group at the 4th position and a pyrazolyl group at the 6th position. CPP has been synthesized using various methods, and it has been found to exhibit several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of CPP involves its inhibition of several kinases, including CDK1, GSK3β, and AKT. Inhibition of these kinases leads to the suppression of cancer cell growth and proliferation. CPP has also been found to induce apoptosis in cancer cells by activating several signaling pathways, including the p53 pathway, the caspase pathway, and the Bcl-2 pathway.
Biochemical and Physiological Effects
CPP has been found to exhibit several biochemical and physiological effects, including its ability to inhibit the activity of several kinases, induce apoptosis in cancer cells, and regulate several signaling pathways. CPP has also been found to exhibit anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CPP in lab experiments include its ability to inhibit the activity of several kinases, induce apoptosis in cancer cells, and regulate several signaling pathways. CPP is also relatively easy to synthesize using various methods, including the Suzuki-Miyaura coupling reaction, the Stille coupling reaction, and the Sonogashira coupling reaction. The limitations of using CPP in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research on CPP, including its use as a potential anticancer agent, its role in regulating several signaling pathways, and its potential applications in the treatment of several diseases, including Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the safety and efficacy of CPP in humans, and to develop new synthesis methods for this compound.
Méthodes De Synthèse
CPP can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, the Stille coupling reaction, and the Sonogashira coupling reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 4-chloro-6-bromo-pyrimidine with 3-methyl-5-phenylpyrazole in the presence of a palladium catalyst and a base. The Stille coupling reaction involves the reaction of 4-chloro-6-iodo-pyrimidine with 3-methyl-5-phenylpyrazole in the presence of a palladium catalyst and a tin reagent. The Sonogashira coupling reaction involves the reaction of 4-chloro-6-iodo-pyrimidine with 3-methyl-5-phenylpyrazole in the presence of a palladium catalyst and a copper reagent.
Applications De Recherche Scientifique
CPP has been found to exhibit several scientific research applications, including its use as a kinase inhibitor and as a potential anticancer agent. CPP has been shown to inhibit the activity of several kinases, including cyclin-dependent kinase 1 (CDK1), glycogen synthase kinase 3 beta (GSK3β), and protein kinase B (AKT). Inhibition of these kinases has been linked to the suppression of cancer cell growth and proliferation. CPP has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is regulated by several signaling pathways.
Propriétés
Nom du produit |
4-Chloro-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidine |
|---|---|
Formule moléculaire |
C14H11ClN4 |
Poids moléculaire |
270.72 g/mol |
Nom IUPAC |
4-chloro-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidine |
InChI |
InChI=1S/C14H11ClN4/c1-10-7-12(11-5-3-2-4-6-11)19(18-10)14-8-13(15)16-9-17-14/h2-9H,1H3 |
Clé InChI |
ZTSWVIJPCKDTCA-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC(=NC=N3)Cl |
SMILES canonique |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC(=NC=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258761.png)

![3-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)propanamide](/img/structure/B258766.png)



![2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole](/img/structure/B258773.png)
![2-[2-(4-Chloro-benzenesulfonyl)-ethyl]-benzothiazole](/img/structure/B258774.png)


![2,6-Diphenylbicyclo[3.3.1]nonane-2,6-diol](/img/structure/B258786.png)